molecular formula C19H21N3OS B2795028 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole CAS No. 256475-43-1

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

Cat. No. B2795028
CAS RN: 256475-43-1
M. Wt: 339.46
InChI Key: NVQGQGGIFCUOHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole are not available, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves aza-Michael addition between diamine and an in situ generated sulfonium salt .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Synthesis and Antimicrobial Activity : Compounds derived from benzothiazole, such as those involving piperazine linkages, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the preparation of amide derivatives using acid chlorides and piperazine, which exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, another research synthesized pyridine derivatives with substituted benzothiazolylaminosulfonyl and evaluated their considerable antibacterial activity (Patel & Agravat, 2009).

  • Antibacterial Drug Design : A novel series of piperazine-based benzothiazolyl-4-thiazolidinones showed highly potent antibacterial effects against various strains, outperforming control drugs in terms of potency (Patel & Park, 2014).

Cardiotropic Activity

  • Synthesis and Cardiotropic Activity : Research into 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has identified compounds with significant antiarrhythmic activity, showcasing the potential for cardiotropic applications (Mokrov et al., 2019).

Biological Screening

  • In vitro Biological Investigations : Synthesized compounds, including N-phenyl- and N-benzothiazolyl-substituted piperazine derivatives, have shown moderate to good efficacy against various microorganisms, suggesting their potential for further biological applications (Chhatriwala, Patel, Patel, & Kumari, 2014).

Synthesis and Evaluation

  • Synthetic Approaches and Evaluation : Studies have also focused on the synthetic pathways to achieve these compounds and assess their biological activities. For example, fluoro substituted sulphonamide benzothiazole compounds were synthesized and screened for antimicrobial activity, highlighting the diverse synthetic strategies and applications of these compounds (Jagtap et al., 2010).

properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGQGGIFCUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

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